(NE)-N-[(3-chloro-4-phenylmethoxyphenyl)methylidene]hydroxylamine
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Overview
Description
(NE)-N-[(3-chloro-4-phenylmethoxyphenyl)methylidene]hydroxylamine is an organic compound characterized by the presence of a hydroxylamine functional group attached to a substituted benzene ring
Scientific Research Applications
(NE)-N-[(3-chloro-4-phenylmethoxyphenyl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(3-chloro-4-phenylmethoxyphenyl)methylidene]hydroxylamine typically involves the condensation of 3-chloro-4-phenylmethoxybenzaldehyde with hydroxylamine hydrochloride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[(3-chloro-4-phenylmethoxyphenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form the corresponding nitroso compound.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chloro group on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives.
Mechanism of Action
The mechanism of action of (NE)-N-[(3-chloro-4-phenylmethoxyphenyl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This compound may also interact with cellular pathways involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-methylphenyl isocyanate
- 3-chloro-4-methoxyacetophenone
- 3-chloro-4-methylphenylboronic acid
Uniqueness
(NE)-N-[(3-chloro-4-phenylmethoxyphenyl)methylidene]hydroxylamine is unique due to its specific substitution pattern on the benzene ring and the presence of the hydroxylamine functional group. This combination of structural features imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
(NE)-N-[(3-chloro-4-phenylmethoxyphenyl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c15-13-8-12(9-16-17)6-7-14(13)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNFKQMOUAEDRF-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=NO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=N/O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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